molecular formula C7H10ClNO2S B12926260 (S)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride

Cat. No.: B12926260
M. Wt: 207.68 g/mol
InChI Key: BINHXEQKUBRNPI-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is a chiral amino acid derivative containing a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride typically involves the reduction of 3-(thiophen-3-yl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired amino acid derivative in good yields without unfavorable hydrogenolysis of the thiophene nucleus.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable reduction reactions and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The amino acid moiety allows for incorporation into peptides and proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is unique due to its specific chiral center and the presence of the thiophene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H10ClNO2S

Molecular Weight

207.68 g/mol

IUPAC Name

(3S)-3-amino-3-thiophen-3-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H9NO2S.ClH/c8-6(3-7(9)10)5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H/t6-;/m0./s1

InChI Key

BINHXEQKUBRNPI-RGMNGODLSA-N

Isomeric SMILES

C1=CSC=C1[C@H](CC(=O)O)N.Cl

Canonical SMILES

C1=CSC=C1C(CC(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.